![molecular formula C11H12ClF2N3 B1492833 2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole CAS No. 2097993-73-0](/img/structure/B1492833.png)
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
Overview
Description
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole (6-Cl-4-F-OCHP) is a novel fluorinated pyrrole derivative that has been studied for its potential applications in the field of medicinal chemistry. It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. 6-Cl-4-F-OCHP has a unique structure, consisting of an aromatic pyrrole ring with a chloro-substituted pyrimidine moiety. This structure gives it several advantages over traditional pyrrole derivatives, such as increased lipophilicity and improved metabolic stability.
Scientific Research Applications
Synthesis and Biological Evaluation
Pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, the study on the synthesis of coumarin derivatives involving pyrimidine structures explored antimicrobial activities. These compounds were synthesized through various chemical reactions and tested against different microbial strains, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Electronic and Optical Properties
Research has also delved into the electronic and optical properties of pyrimidine derivatives. A comparative study between density functional theory (DFT)/time-dependent DFT (TDDFT) calculations and experimental data on thiopyrimidine derivatives highlighted their significance in nonlinear optics (NLO) fields. These compounds exhibit promising applications in medicine and NLO, underscoring the versatility of pyrimidine derivatives in both pharmaceutical and technological applications (Hussain et al., 2020).
Antimalarial Activity
The development of novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents represents another critical area of research. These compounds were synthesized and tested for their efficacy against the erythrocytic stages of chloroquine-sensitive Plasmodium falciparum strains. The structure-activity relationship studies indicated that the unsubstituted pyrido[1,2-a]pyrimidine scaffold plays a crucial role in antimalarial activity, providing insights for future drug development (Mane et al., 2014).
Structural Insights and Chemical Reactivity
Investigations into the structural parameters and chemical reactivity of pyrimidine derivatives have also been conducted. For example, studies on the cleavage of C-S bonds leading to the formation of a tetranuclear Cu(I) cluster demonstrated the chemical reactivity of pyrimidine-based ligands, contributing to the understanding of coordination chemistry and potential applications in catalysis (Huang et al., 2007).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used to modulate various diseases, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Mode of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-3-10(16-6-15-9)17-4-7-1-2-11(13,14)8(7)5-17/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXEOBJABHWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC(=NC=N3)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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